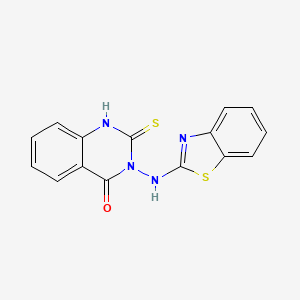![molecular formula C32H40FeP2-6 B14112016 Cyclopentane;ditert-butyl-[1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)ethyl]phosphane;iron](/img/structure/B14112016.png)
Cyclopentane;ditert-butyl-[1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)ethyl]phosphane;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine is a chiral phosphine ligand that has gained significant attention in the field of asymmetric catalysis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine typically involves the following steps:
Preparation of the Ferrocene Derivative: The starting material, ferrocene, is first functionalized to introduce the diphenylphosphino group. This is usually achieved through a lithiation reaction followed by the addition of diphenylphosphine chloride.
Formation of the Chiral Center: The chiral center is introduced by reacting the functionalized ferrocene with a chiral auxiliary or chiral reagent. This step is crucial for ensuring the enantioselectivity of the final product.
Introduction of the Di-tert-butylphosphine Group: The final step involves the introduction of the di-tert-butylphosphine group through a substitution reaction. This is typically done using a suitable phosphine reagent under controlled conditions.
Industrial Production Methods
Industrial production of (S)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine follows similar synthetic routes but on a larger scale. The key to successful industrial production lies in optimizing reaction conditions to maximize yield and minimize impurities. This often involves the use of high-throughput screening techniques and advanced purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: It can be reduced back to the phosphine form from the oxide.
Substitution: The phosphine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the phosphine oxide, while substitution reactions can yield a variety of alkylated or acylated phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine has a wide range of applications in scientific research:
Chemistry: It is widely used as a ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.
Biology: The compound has been explored for its potential in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Its ability to induce high enantioselectivity makes it valuable in the synthesis of enantiomerically pure drugs.
Industry: The compound is used in the production of fine chemicals and specialty materials, where high enantioselectivity is required.
Wirkmechanismus
The mechanism by which (S)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine exerts its effects involves the formation of a chiral environment around the metal center in catalytic reactions. This chiral environment induces enantioselectivity by favoring the formation of one enantiomer over the other. The molecular targets and pathways involved depend on the specific catalytic reaction being performed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand but lacks the chiral properties of (S)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine.
Di-tert-butylphosphine: Another phosphine ligand but does not have the ferrocenyl group, which is crucial for the unique properties of the target compound.
Ferrocenylphosphine: Similar in structure but may not have the same level of enantioselectivity.
Uniqueness
(S)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine is unique due to its combination of a ferrocenyl group and chiral phosphine ligands, which together provide high enantioselectivity and versatility in various catalytic reactions.
Eigenschaften
Molekularformel |
C32H40FeP2-6 |
|---|---|
Molekulargewicht |
542.5 g/mol |
IUPAC-Name |
cyclopentane;ditert-butyl-[1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)ethyl]phosphane;iron |
InChI |
InChI=1S/C27H35P2.C5H5.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-21H,1-7H3;1-5H;/q-1;-5; |
InChI-Schlüssel |
RGCPUAGGKBHGBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C[C-]1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


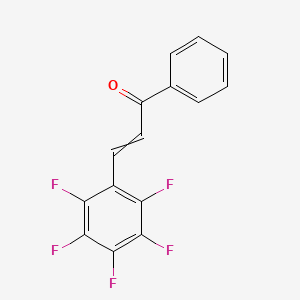
![2-Methyl-2-propanyl {(1R,2S)-1-[(cyclopropylsulfonyl)carbamoyl]-2-vinylcyclopropyl}carbamate](/img/structure/B14111946.png)
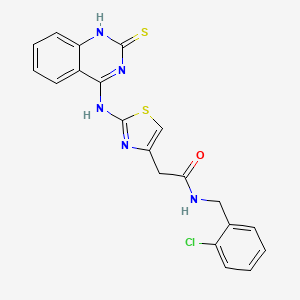
![3-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B14111955.png)
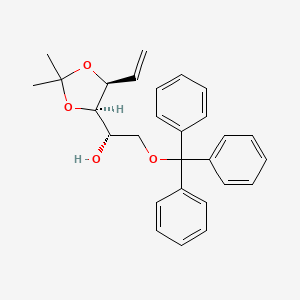
![2-(4-fluorobenzyl)-9-(4-isopropylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14111966.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B14111971.png)
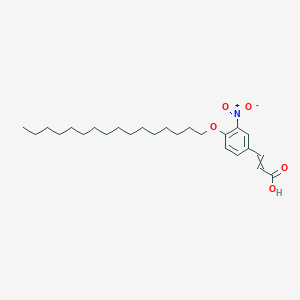
![1-(4-Hydroxy-3-methoxyphenyl)-2-(3-methoxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111997.png)

![(3aS,6S,6aS)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid;(3aR,6R,6aR)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid](/img/structure/B14112010.png)
![(7aR)-3-tert-butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde](/img/structure/B14112017.png)

